

# WRG-28 structure and chemical properties

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## Compound of Interest

Compound Name: WRG-28

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## Core Structure and Chemical Properties

**WRG-28**, with the chemical name N-ethyl-4-(((3-oxo-5a,10a-dihydro-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide, is a small molecule inhibitor that targets the extracellular domain (ECD) of DDR2.[1] Its structure is distinct from typical kinase inhibitors that target the ATP-binding site.

Chemical Structure:

The chemical structure of **WRG-28** is presented in Figure 1.[1]

 WRG-28 Chemical Structure

**Figure 1.** Chemical Structure of **WRG-28**.

## Mechanism of Action: Allosteric Inhibition of DDR2

**WRG-28** functions as a selective, extracellularly acting allosteric inhibitor of DDR2.[2][3][4] It uniquely inhibits the interaction between DDR2 and its ligand, collagen, by modulating the receptor allosterically.[3][4] This mode of action prevents the collagen-induced activation of DDR2.[1]

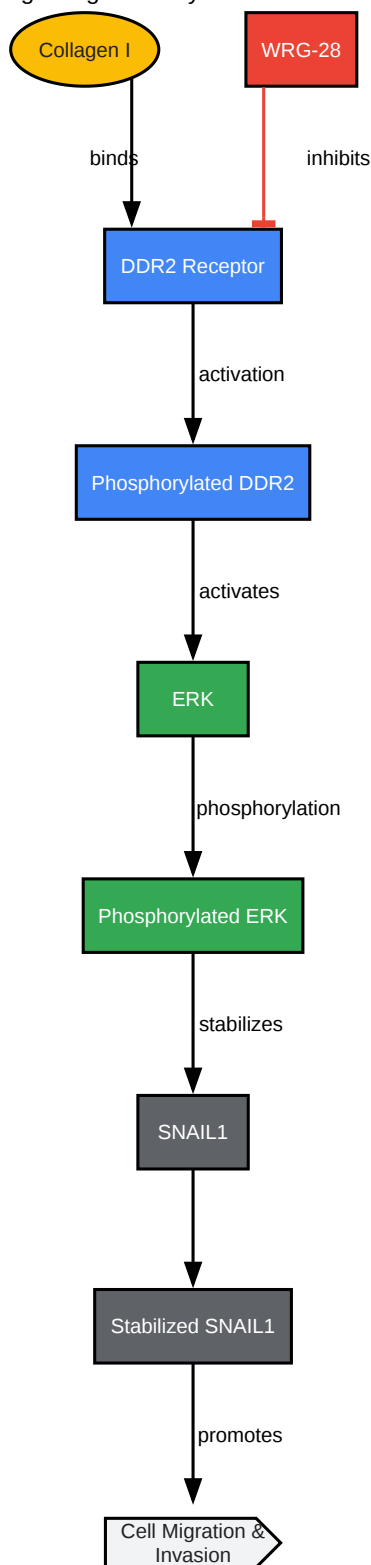
The binding of **WRG-28** is predicted to occur at the interface of the discoidin (DS) and DS-like domains of DDR2.[5] This binding is selective for DDR2, with no significant inhibition of the closely related DDR1 receptor tyrosine kinase.[1]

The downstream signaling cascade of DDR2 involves the activation of ERK and the subsequent stabilization of the SNAIL1 protein, which promotes cell migration.<sup>[1]</sup> By inhibiting DDR2 activation, **WRG-28** effectively blunts this signaling pathway.<sup>[1]</sup>

## Signaling Pathway Diagram

The following diagram illustrates the DDR2 signaling pathway and the point of inhibition by **WRG-28**.

## DDR2 Signaling Pathway and WRG-28 Inhibition

[Click to download full resolution via product page](#)Caption: DDR2 signaling pathway inhibited by **WRG-28**.

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for **WRG-28**.

Parameter	Value	Cell Line/System	Reference
IC50 (DDR2 Inhibition)	230 nM	In vitro assay	[2][6]
IC50 (DDR2 Phosphorylation)	286 ± 124 nM	HEK293 cells expressing DDR2	[1][2][6]
IC50 (ERK Activation & SNAIL1 Stabilization)	286 nM	HEK293 cells expressing DDR2	[2][6]

Table 1: In vitro and cellular inhibitory concentrations of **WRG-28**.

Cell Line	Treatment	Effect	Reference
BT549 & 4T1 Breast Cancer Cells	1 µM WRG-28 for 48h	Inhibition of tumor cell invasion and migration	[2][6]
Cancer-Associated Fibroblasts (CAFs)	1 µM WRG-28 for 4 days	Inhibition of tumor-promoting effects	[2][6]
HEK293 cells with DDR2T654I mutant	0.5, 1 µM WRG-28 for 4h	Inhibition of phosphorylation of the resistant mutant	[2][6]
4T1 Breast Tumor Cells (in vivo)	10 mg/kg WRG-28 (single i.v. dose)	60% reduction in SNAIL1 protein levels in tumors	[1]
4T1 Breast Tumor Cells (in vivo)	10 mg/kg WRG-28 (daily i.v. for 7 days)	Reduced metastatic lung colonization	[5]

Table 2: Biological activity of **WRG-28** in cellular and in vivo models.

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **WRG-28**.

### Solid-Phase DDR2-Collagen Binding Assay

This assay is used to determine the ability of **WRG-28** to inhibit the binding of DDR2 to collagen.

- Plate Coating: 96-well plates are coated with a collagen I peptide (30 µg/mL).[\[1\]](#)[\[7\]](#)
- Incubation: Recombinant DDR2-His protein (25 nM) is added to the wells in the presence of varying concentrations of **WRG-28** or a DMSO control.[\[7\]](#)
- Detection: Bound DDR2 is detected using an anti-His antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Absorbance is measured to quantify the amount of bound DDR2.[\[4\]](#)

### Biolayer Interferometry (BLI)

BLI is employed to measure the direct binding of **WRG-28** to the DDR2 extracellular domain in real-time.

- Biosensor Loading: A biosensor tip is loaded with a stationary macromolecule, in this case, the DDR2 protein.[\[8\]](#)
- Association: The loaded biosensor is dipped into a solution containing **WRG-28** at various concentrations. The binding of **WRG-28** to DDR2 causes a change in the optical wavelength, which is recorded in real-time.[\[8\]](#)[\[9\]](#)
- Dissociation: The biosensor is then moved to a buffer-only solution to measure the dissociation of **WRG-28** from DDR2.[\[8\]](#)
- Data Analysis: The association and dissociation curves are analyzed to determine the binding kinetics (kon, koff, and KD).[\[9\]](#)

### Cell Migration and Invasion Assays

These assays assess the effect of **WRG-28** on the migratory and invasive capabilities of cancer cells.

- **Cell Seeding:** Breast cancer cells (e.g., BT549, 4T1) are seeded into the upper chamber of a Transwell insert.[\[1\]](#)[\[10\]](#) For invasion assays, the insert membrane is coated with Matrigel.[\[10\]](#)
- **Treatment:** The cells are treated with **WRG-28** (e.g., 1  $\mu$ M) or a vehicle control.[\[2\]](#)[\[6\]](#)
- **Chemoattractant:** The lower chamber contains a chemoattractant, such as serum-containing medium.[\[11\]](#)
- **Incubation:** The plate is incubated for a period (e.g., 20-24 hours) to allow for cell migration or invasion.[\[10\]](#)
- **Quantification:** Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with DAPI or crystal violet), and counted using a microscope.[\[11\]](#)

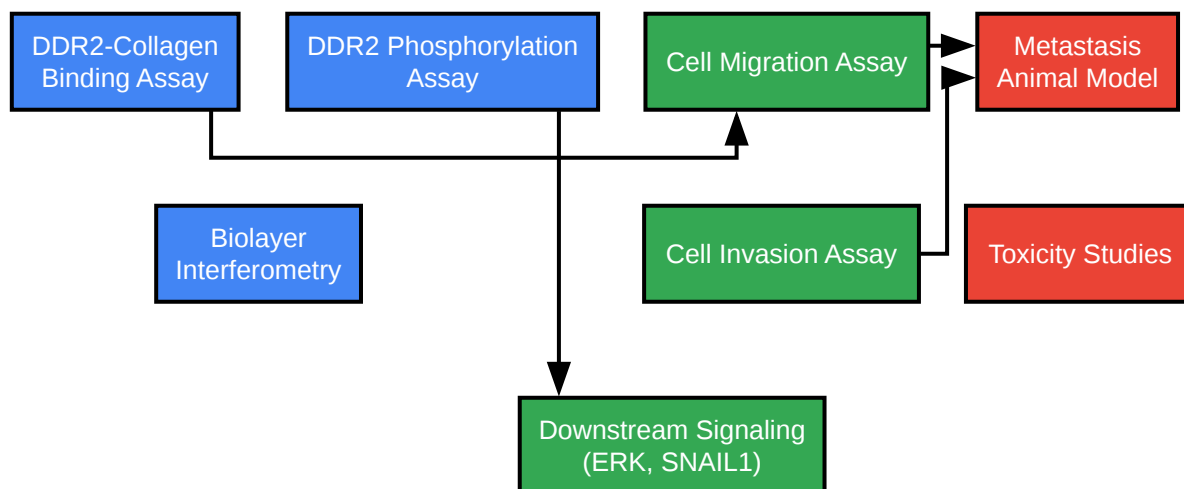
## In Vivo Metastasis Model

This model evaluates the efficacy of **WRG-28** in inhibiting tumor metastasis in a living organism.

- **Cell Injection:** 4T1 mouse breast tumor cells, engineered to express luciferase for bioluminescence imaging, are injected into the tail vein of syngeneic BALB/cJ mice to model experimental metastasis.[\[1\]](#)[\[5\]](#)
- **Treatment:** Mice are treated with **WRG-28** (e.g., 10 mg/kg, daily intravenous injection for 7 days) or a vehicle control.[\[5\]](#)
- **Monitoring:** Lung colonization by the tumor cells is monitored over time using bioluminescence imaging.[\[1\]](#)[\[5\]](#)
- **Endpoint Analysis:** At the end of the experiment, lungs are harvested for histological analysis to confirm the presence and extent of metastatic tumors.[\[5\]](#)

## Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a small molecule inhibitor like **WRG-28**.



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Caption: General experimental workflow for **WRG-28** evaluation.

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